Cas no 5781-02-2 (Phenol,5-(1,1-dimethylethyl)-2-methyl-)

Phenol,5-(1,1-dimethylethyl)-2-methyl-, also known as 2-Methyl-5-tert-butylphenol, is a sterically hindered phenolic compound. It exhibits excellent antioxidant properties due to its tertiary butyl and methyl substituents, enhancing stability against oxidative degradation. This compound is commonly used in lubricants, fuels, and polymers to inhibit free-radical reactions and extend material lifespan.
Phenol,5-(1,1-dimethylethyl)-2-methyl- structure
5781-02-2 structure
Product name:Phenol,5-(1,1-dimethylethyl)-2-methyl-
CAS No:5781-02-2
MF:C11H16O
MW:164.244143486023
CID:373250
PubChem ID:79845

Phenol,5-(1,1-dimethylethyl)-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol,5-(1,1-dimethylethyl)-2-methyl-
    • 5-tert-Butyl-2-methylphenol
    • 2-Methyl-5-tert-butylphenol
    • 2-Oxy-1-methyl-4-tert.-butyl-benzol
    • 5-tert.-Butyl-o-kresol
    • 5-tert-Butyl-2-cresol
    • 5-tert-Butyl-2-methyl-phenol
    • 5-tert-Butyl-2-methylphenol1000µg
    • 5-tert-Butyl-o-cresol
    • EINECS 227-306-9
    • 5-(1,1-DIMETHYLETHYL)-2-METHYLPHENOL
    • AKOS006276340
    • DTXSID4064002
    • AS-0213
    • Phenol, 5-(1,1-dimethylethyl)-2-methyl-
    • FLSBACIXSFRPLT-UHFFFAOYSA-N
    • SCHEMBL674323
    • MB02448
    • 5781-02-2
    • UNII-K4738MS6ND
    • NS00048118
    • 5-t-butyl-2-methylphenol
    • K4738MS6ND
    • 5-(tert-butyl)-2-methylphenol
    • Inchi: InChI=1S/C11H16O/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7,12H,1-4H3
    • InChI Key: FLSBACIXSFRPLT-UHFFFAOYSA-N
    • SMILES: CC1=C(C=C(C=C1)C(C)(C)C)O

Computed Properties

  • Exact Mass: 164.12000
  • Monoisotopic Mass: 164.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2A^2
  • XLogP3: 3.6

Experimental Properties

  • Density: 0.9197 (rough estimate)
  • Boiling Point: 251.73°C (rough estimate)
  • Flash Point: 111.6°C
  • Refractive Index: 1.5400 (estimate)
  • PSA: 20.23000
  • LogP: 2.99810

Phenol,5-(1,1-dimethylethyl)-2-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1582369-1g
5-(Tert-butyl)-2-methylphenol
5781-02-2 98%
1g
¥6006.00 2024-05-08

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